molecular formula C11H10ClN3OS B2722949 N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea CAS No. 866011-14-5

N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea

Cat. No.: B2722949
CAS No.: 866011-14-5
M. Wt: 267.73
InChI Key: VXVHNTWNSVPFOF-KAMYIIQDSA-N
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Description

N-(3-Chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea is a urea derivative featuring a 3-chlorophenyl group and a substituted thiazole ring. The compound’s structure combines a urea backbone with aromatic and heterocyclic moieties, which are common in bioactive molecules.

Properties

IUPAC Name

(3Z)-1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVHNTWNSVPFOF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N\C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea typically involves the reaction of 3-chloroaniline with 3-methyl-2-thiazoline-2-thione. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[3-methyl-1,3-thiazol-2(3H)-yliden]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Arylurea Derivatives with Heterocyclic Substituents

Key Compounds:
  • Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea]: Fenobam shares the 3-chlorophenylurea backbone but replaces the thiazolylidene group with an imidazolinone ring. It acts as a selective mGluR5 antagonist, demonstrating the importance of the urea linker in receptor binding. The imidazolinone ring enhances metabolic stability compared to thiazole derivatives, as evidenced by its clinical validation as an anxiolytic .
  • N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h): This analog replaces the thiazole ring with a thiadiazole scaffold and introduces a dimethylamino-acryloyl group. The compound exhibits a melting point of 200°C (similar derivatives) and distinct IR carbonyl peaks at 1690 and 1638 cm⁻¹, indicating robust hydrogen-bonding capacity .
Structural Impact:
  • Substituent Effects : The 3-chlorophenyl group enhances lipophilicity and electron-withdrawing properties, influencing binding affinity.
  • Heterocyclic Modifications : Thiazole vs. thiadiazole rings alter electronic distribution and steric bulk, affecting solubility and target selectivity.

Thiazol-2(3H)-Yliden Derivatives

Key Compounds:
  • N-(3-Benzyl-5-(3-Chlorophenyl)Thiazol-2(3H)-Ylidene)Aniline (29): Replaces the urea group with an aniline moiety but retains the thiazolylidene core. This compound highlights the versatility of the thiazolylidene scaffold in accommodating diverse substituents .
  • N-(3-Allyl-4-(4-Methoxyphenyl)-1,3-Thiazol-2(3H)-Ylidene)-N-(3-Methylphenyl)Amine :
    Features a methoxyphenyl group and allyl substitution, enhancing electron-donating effects and conformational flexibility. The absence of a urea linker shifts the mechanism of action toward kinase inhibition in some analogs .

Structural Impact:
  • Linker Flexibility: Urea vs.
  • Ring Substitutions : Allyl or benzyl groups on the thiazole nitrogen influence steric accessibility and metabolic pathways.

Urea Derivatives with Varied Aromatic Substituents

Key Compounds:
  • N-[2-(2-Oxoimidazolidin-1-yl)Ethyl]-N'-(3-Chlorophenyl)Urea (I): Introduces an imidazolidinone-ethyl spacer, increasing hydrophilicity. This modification is associated with improved blood-brain barrier penetration in neuroactive compounds .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-N-(3-Chlorophenyl)Urea (24) :
    Substitutes the thiazole ring with a benzothiazole group and adds a trifluoromethyl moiety. The trifluoromethyl group enhances metabolic stability and bioavailability, as seen in pesticidal urea derivatives .

Structural Impact:
  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents increase resistance to oxidative metabolism.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties
Target Compound C₁₁H₉ClN₃OS 3-Chlorophenyl, 3-methylthiazole N/A Likely high lipophilicity
Fenobam C₁₁H₁₀ClN₃O₂ 3-Chlorophenyl, imidazolinone 198–200 mGluR5 antagonist
Compound 4h C₂₁H₁₈ClN₃O₂S 3-Chlorophenyl, thiadiazole-acryloyl 200 IR: 1690, 1638 cm⁻¹ (C=O)
N-(6-Trifluoromethylbenzothiazole-2-yl)-Urea C₁₅H₁₀ClF₃N₃OS Benzothiazole, trifluoromethyl N/A Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Methods : Most analogs are synthesized via nucleophilic substitution or condensation reactions, often purified via column chromatography (e.g., hexane/ethyl acetate mixtures) .
  • Biological Activity : Urea derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show improved receptor binding and stability, while heterocyclic modifications (thiazole vs. thiadiazole) alter target specificity .
  • Thermal Stability : High melting points (~200°C) in analogs like 4h suggest strong intermolecular interactions, critical for solid-state formulation .

Biological Activity

N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

  • Molecular Formula : C11H10ClN3OS
  • Molecular Weight : 267.7346 g/mol
  • CAS Number : 866011-14-5

The compound features a thiazole ring and a chlorophenyl group, which are significant for its biological interactions and activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may lead to the inhibition of critical enzymes or disruption of cellular processes, resulting in various biological effects such as cytotoxicity against cancer cells or antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing thiazole moieties often exhibit anticancer properties. For instance, studies have shown that similar thiazole-based compounds can induce apoptosis in cancer cell lines. The presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhance their cytotoxic potential.

  • Case Study : A study evaluating thiazole derivatives found that compounds with a similar structure to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antiproliferative effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies have shown that thiazole-containing compounds can inhibit bacterial growth effectively, with some derivatives demonstrating superior activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity
Chlorine on Phenyl RingEnhances cytotoxicity
Methyl on ThiazoleContributes to increased solubility
Electron-donating GroupsImproves interaction with molecular targets

The presence of chlorine and methyl groups appears to be critical for enhancing the compound's bioactivity.

Research Applications

This compound has several applications in scientific research:

  • Anticancer Research : Investigated for its potential as a therapeutic agent against various cancers.
  • Antimicrobial Studies : Evaluated for efficacy against bacterial strains.
  • Synthetic Chemistry : Used as an intermediate in the synthesis of more complex molecules.

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